![molecular formula C23H46NO5P B120179 [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 1498334-68-1](/img/structure/B120179.png)
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as OPAE, is a phospholipid derivative that has been widely used in scientific research. OPAE is a zwitterionic surfactant with a positively charged quaternary ammonium group and a negatively charged phosphate group. This unique structure makes OPAE an ideal tool for various biochemical and biophysical studies.
Wirkmechanismus
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate is believed to interact with the hydrophobic regions of membrane proteins and lipids, thereby stabilizing the membrane and preventing protein denaturation. [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can also induce membrane fusion by disrupting the lipid bilayer structure.
Biochemische Und Physiologische Effekte
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has been shown to have minimal toxicity and is generally considered safe for use in cell culture and animal studies. However, [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can interfere with some biochemical assays, such as the Bradford protein assay, due to its positive charge.
Vorteile Und Einschränkungen Für Laborexperimente
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has several advantages over other surfactants, including its high solubilization capacity, low toxicity, and ability to stabilize membrane proteins. However, [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can also interfere with some biochemical assays and may have limited applicability for certain types of experiments.
Zukünftige Richtungen
There are several future directions for [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate research. One area of interest is the development of new [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate derivatives with improved solubilization capacity and lower interference with biochemical assays. Another area of interest is the use of [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate for drug delivery, particularly for targeting membrane proteins involved in disease processes. Finally, [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate may have potential applications in biotechnology and nanotechnology, such as the development of new biosensors and nanomaterials.
Synthesemethoden
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can be synthesized by a two-step reaction. First, 2-aminoethylphosphonic acid is reacted with 1-bromo-2-trimethylammonioethane to form the intermediate. Then, the intermediate is coupled with oleic acid to produce [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate. The purity of [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can be achieved by column chromatography.
Wissenschaftliche Forschungsanwendungen
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has been widely used in scientific research as a surfactant for membrane proteins and liposomes. [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate is particularly useful for solubilizing and stabilizing membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has also been used as a tool for studying lipid-protein interactions, membrane fusion, and drug delivery.
Eigenschaften
CAS-Nummer |
1498334-68-1 |
|---|---|
Produktname |
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate |
Molekularformel |
C23H46NO5P |
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H46NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)29-30(26,27)28-22-21-24(2,3)4/h12-13H,5-11,14-22H2,1-4H3/b13-12+ |
InChI-Schlüssel |
OKCYUHYFKODCNJ-OUKQBFOZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OP(=O)([O-])OCC[N+](C)(C)C |
Synonyme |
2-[[Hydroxy[[(9E)-1-oxo-9-octadecen-1-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



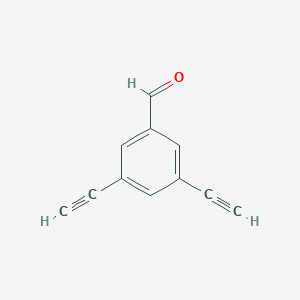
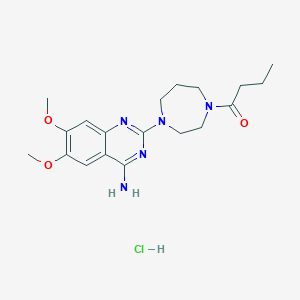
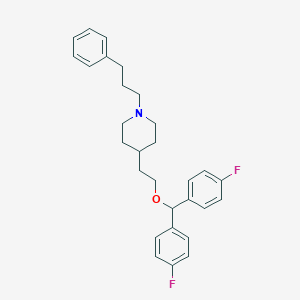
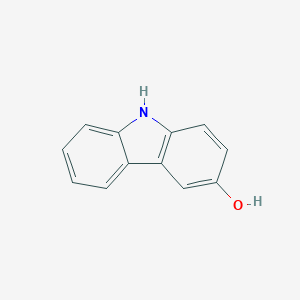
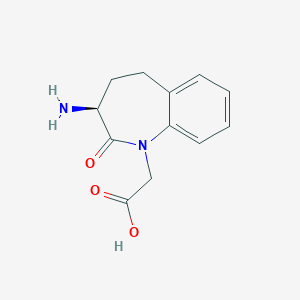
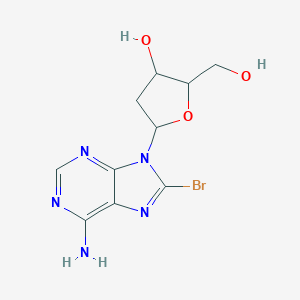
![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)
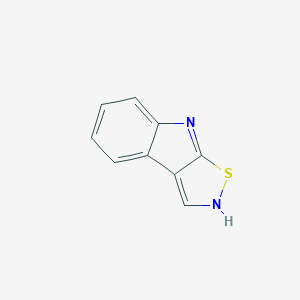
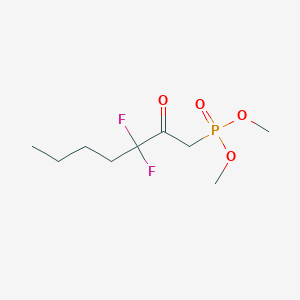
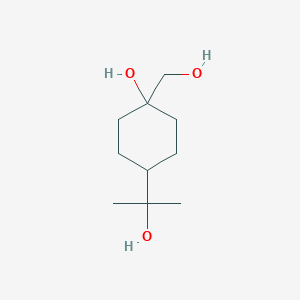

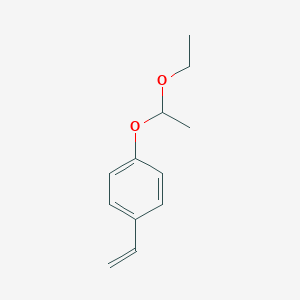
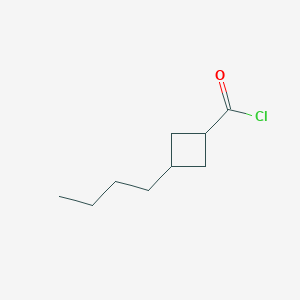
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)